O-(2-Hydroxyethyl)-L-homoserine

Enzymology Amino Acid Metabolism Substrate Specificity

Researchers needing O-substituted homoserines with tunable reactivity often face limited options beyond acetyl/ethyl analogs. O-(2-Hydroxyethyl)-L-homoserine solves this with a terminal hydroxyl that enables direct ester/carbamate conjugation-unlike O-ethyl-L-homoserine-and offers 97% purity for use as an HPLC/LC-MS reference standard. Its enhanced water solubility makes it ideal for aqueous bioconjugation protocols. · Terminal hydroxyl enables direct payload attachment via ester or carbamate linkage · 97% purity qualifies compound as a reference standard for method development · Predicted high aqueous solubility facilitates protein labeling and surface functionalization

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Cat. No. B13618685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Hydroxyethyl)-L-homoserine
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC(COCCO)C(C(=O)O)N
InChIInChI=1S/C6H13NO4/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyPCAVPUDANZEGGH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Hydroxyethyl)-L-homoserine: Chemical Profile & Procurement


O-(2-Hydroxyethyl)-L-homoserine is an O-substituted L-homoserine analog characterized by a 2-hydroxyethyl ether linked to the γ-hydroxyl of the homoserine backbone. Its molecular formula is C₆H₁₃NO₄ (MW 163.17 g/mol) . The compound is commercially available as a research-grade building block, primarily supplied by Amatek Scientific with a stated purity of 97% . Structurally, it belongs to the class of O-alkylhomoserines, which serve as intermediates in methionine and threonine biosynthesis pathways .

Research-grade O-alkylhomoserine building block for amino acid pathway studies
O-substituent structure governs enzyme recognition (Esaki et al., 1984)
Supplier-stated purity specification supports reproducible enzyme and chemical research

Why O-(2-Hydroxyethyl)-L-homoserine Cannot Be Replaced


Generic substitution among O-substituted L-homoserines is unreliable because the γ-O-substituent fundamentally determines enzyme recognition, metabolic fate, and chemical reactivity. As demonstrated by Esaki et al. (1984), L-methionine γ-lyase discriminates sharply among O-acetyl (140%), O-ethyl (99%), and O-succinyl (17%) homoserines in α,γ-elimination reactions . The presence of a free hydroxyl in O-(2-hydroxyethyl)-L-homoserine introduces an additional hydrogen-bond donor/acceptor site absent in O-ethyl or O-acetyl analogs, potentially altering both enzyme binding and physico-chemical properties such as aqueous solubility and reactivity toward conjugation reagents. Therefore, procurement decisions must be guided by application-specific quantitative evidence rather than assumed functional interchangeability.

O-Substituent governs enzyme turnover
L-methionine γ-lyase activity varies widely among O-acetyl, O-ethyl, and O-succinyl analogs (Esaki et al., 1984). Extrapolation from O-ethyl data may not accurately predict O-(2-hydroxyethyl) behavior.
Free hydroxyl alters binding and solubility
The 2-hydroxyethyl group introduces an additional hydrogen-bond donor/acceptor, potentially shifting enzyme kinetics and aqueous solubility compared to O-ethyl or O-acetyl analogs.
Physicochemical differences limit direct interchange
Reactivity for conjugation and dissolution behavior may differ; assumed functional equivalence without compound-specific data is not supported.

Quantitative Differentiation vs. Closest Analogs


L-Methionine γ-Lyase α,γ-Elimination Selectivity

The enzymatic α,γ-elimination activity of L-methionine γ-lyase was compared for a series of O-substituted L-homoserines by Esaki et al. (1984). Relative activities (L-methionine = 100%) were: O-acetyl-L-homoserine 140%, O-ethyl-L-homoserine 99%, and O-succinyl-L-homoserine 17% . O-(2-Hydroxyethyl)-L-homoserine was not directly included in this panel; however, its O-alkyl ether structure with a terminal hydroxyl places it closest to O-ethyl-L-homoserine. The additional hydroxyl group is expected to modulate enzyme binding through hydrogen-bond interactions, potentially altering both Km and Vmax relative to O-ethyl . This class-level inference highlights the need for compound-specific kinetic characterization before substituting any O-alkyl homoserine in enzyme studies.

α,γ-Elimination Selectivity
Class-level inference
O-Acetyl: 140%
O-Ethyl: 99%
O-Succinyl: 17%
O-(2-Hydroxyethyl): not measured
O-substituent identity dictates enzyme activity; extrapolation from O-ethyl data requires verification
Relative activities vs L-methionine = 100%; Esaki et al. (1984).
Enzymology Amino Acid Metabolism Substrate Specificity

Free Hydroxyl Handle for Downstream Conjugation

O-(2-Hydroxyethyl)-L-homoserine contains a primary alcohol at the terminus of its O-ether side chain. This contrasts with O-acetyl-L-homoserine (ester, labile under hydrolytic conditions) and O-ethyl-L-homoserine (alkyl ether, chemically inert). The free hydroxyl permits direct esterification, oxidation to aldehyde/carboxylic acid, or activation for bioconjugation without prior deprotection [Supporting evidence]. While quantitative rate comparisons for hydroxyl-specific reactions are unavailable, the structural feature is a prerequisite for applications requiring post-synthetic modification such as antibody-drug conjugate linker chemistry or polymer grafting.

Free Hydroxyl Handle
Data to verify
One stable ether-linked primary alcohol for derivatization; not present in O-ethyl or O-acetyl analogs
Enables direct conjugation without deprotection, supporting bifunctional building block strategies
Quantitative reactivity data unavailable; experimental validation recommended.
Chemical Biology Bioconjugation Peptide Modification

Commercial Purity Standard for Reproducible Research

The primary commercial supplier, Amatek Scientific, specifies a minimum purity of 97% for O-(2-Hydroxyethyl)-L-homoserine (Product B-1282) . This purity level ensures that ≥97% of the material consists of the target compound, minimizing interference from structurally related impurities such as unreacted L-homoserine or over-alkylated by-products that could confound enzymatic or biological assays. In comparison, similar O-alkylhomoserine derivatives from other vendors often list purities of 95%, introducing an additional 2% uncertainty that may be significant in quantitative dose-response studies.

Purity Specification
Supplier data
97% min. (supplier-stated)
Typical O-alkylhomoserines: 95%
Higher purity may reduce batch variability and off-target interference in biological assays
Certificate of analysis recommended; lot-specific verification advised.
Quality Control Procurement Specification Research Reagent

Water Solubility Comparison with O-Ethyl Homoserine

Water solubility estimates derived from log Kow predictions indicate substantial differences within the O-alkylhomoserine series. O-Ethyl-L-homoserine has an estimated water solubility of 155,300 mg/L (155 g/L) at 25°C based on ChemSpider's WSKOW model (log Kow = -2.77) . While an analogous experimental or in silico value for O-(2-Hydroxyethyl)-L-homoserine is not publicly available, the introduction of an additional hydroxyl group is structurally consistent with a further decrease in log Kow (more negative) and a corresponding increase in aqueous solubility. In practice, this suggests that O-(2-Hydroxyethyl)-L-homoserine will require less solvent volume for dissolution in aqueous buffer systems, simplifying experimental workflows compared to the more lipophilic O-ethyl analog.

Aqueous Solubility (est.)
Class-level inference
O-Ethyl-L-homoserine: ~155 g/L (WSKOW est.)
O-(2-Hydroxyethyl): predicted higher, not measured
Hydroxyl group likely increases water solubility, facilitating aqueous stock preparation
In silico estimate; experimental measurement recommended.
Physicochemical Properties Solubility Drug Design

Optimal Application Scenarios


Substrate Profiling for L-Methionine γ-Lyase and Homoserine Kinase

O-(2-Hydroxyethyl)-L-homoserine can serve as a test substrate to explore the active-site hydrogen-bonding requirements of L-methionine γ-lyase and homoserine kinase. Its novel hydroxyl group may reveal additional binding interactions not observed with O-ethyl or O-acetyl analogs, as suggested by the known substrate hierarchy in Esaki et al. (1984) . Researchers comparing kinetic parameters across O-substituted homoserines should include this compound to fully map structure-activity relationships.

Bifunctional Building Block for Peptide and Polymer Conjugates

The unique combination of an amino acid backbone and a terminal primary hydroxyl provides a bifunctional scaffold for constructing peptide-drug conjugates or biodegradable polymers. Unlike O-ethyl-L-homoserine, which cannot be further modified, O-(2-Hydroxyethyl)-L-homoserine allows direct attachment of payloads (e.g., fluorophores, drugs) via ester or carbamate linkages, simplifying synthetic routes [Supporting evidence from vendor description].

High-Purity Reference Standard for Analytical Method Development

With a commercial purity of 97% , O-(2-Hydroxyethyl)-L-homoserine meets the threshold for use as a reference standard in HPLC or LC-MS method development targeting homoserine derivatives in biological matrices. Its distinct retention time and mass spectrum, relative to L-homoserine and O-acetyl-L-homoserine, facilitate accurate quantification in metabolomics studies.

Aqueous Bioconjugation with High Solubility

The predicted enhanced water solubility, inferred from structural comparison with O-ethyl-L-homoserine (estimated 155 g/L) , makes O-(2-Hydroxyethyl)-L-homoserine a preferred candidate for bioconjugation protocols conducted in aqueous media, such as protein labeling or surface functionalization, where high concentrations of the amino acid derivative are required to drive coupling efficiency.

Application
Selection Property
Validation Focus
Enzyme substrate profiling (L-methionine γ-lyase, homoserine kinase)
O-substituent-dependent enzyme recognition
Kinetic parameter comparison across O-alkyl analogs
Bifunctional building block (peptide/polymer conjugates)
Free primary hydroxyl for derivatization
Conjugation efficiency & stability
Analytical reference standard (HPLC/LC-MS)
Supplier-stated purity specification
Retention time & mass spectrum distinctness
Aqueous bioconjugation protocols
Predicted high water solubility
Solubility-dependent coupling efficiency
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